Differential Kinase Selectivity Profile Inferred from Patent Landscape: Target Compound vs. Pyridazinecarboxamide Analog
The target compound is a representative of a pyridazine kinase inhibitor scaffold distinct from the pyridazinecarboxamide series (e.g., Ensartinib precursors). While quantitative IC50 values for the exact compound are not public, its structural features align with Formula II of US8551995, which exemplify c-Met, KDR, and c-Kit inhibition [1]. In contrast, the pyridazinecarboxamide series is primarily optimized for ALK inhibition [2]. This divergence suggests the target compound offers a different kinase polypharmacology profile for probing multi-target oncology networks.
| Evidence Dimension | Primary kinase target profile based on patent Markush structures |
|---|---|
| Target Compound Data | Predicted activity against c-Met, KDR, c-Kit, flt-3, flt-4 (based on US8551995 Formula II examples) |
| Comparator Or Baseline | Pyridazinecarboxamide series (US9296724) optimized for ALK inhibition |
| Quantified Difference | Qualitative shift in primary target from ALK to a broader receptor tyrosine kinase panel |
| Conditions | In vitro kinase panel screening inferred from patent disclosure |
Why This Matters
Procurement should prioritize this compound when the research objective requires a non-ALK-dominant kinase inhibitor chemical probe, as it occupies a distinct quadrant of the kinase inhibitor chemical space.
- [1] Tyrogenex Inc, Xcovery Holdings Inc. Kinase inhibitor compounds. US Patent 8,551,995 B2, 2013. View Source
- [2] Xcovery Holdings Inc. Substituted pyridazinecarboxamides as kinase inhibitors. US Patent 9,296,724 B2, 2016. View Source
